molecular formula C12H14F3NO2 B13272615 Ethyl 3-amino-2-[(3,4,5-trifluorophenyl)methyl]propanoate

Ethyl 3-amino-2-[(3,4,5-trifluorophenyl)methyl]propanoate

Cat. No.: B13272615
M. Wt: 261.24 g/mol
InChI Key: UZHGYAZKQKEJCM-UHFFFAOYSA-N
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Description

Ethyl 3-amino-2-[(3,4,5-trifluorophenyl)methyl]propanoate is a chemical compound of significant interest in organic and medicinal chemistry research. It serves as a versatile synthetic intermediate, particularly in the development of active pharmaceutical ingredients (APIs). Its molecular structure, which incorporates both an amino ester functional group and a polyfluorinated aromatic ring, makes it a valuable scaffold for constructing more complex molecules. The presence of the trifluoromethyl group is a common motif in drug design due to its ability to enhance metabolic stability, membrane permeability, and binding affinity . This compound is structurally related to intermediates used in the synthesis of Dipeptidyl Peptidase-4 (DPP-4) inhibitors, a class of therapeutics for type 2 diabetes . Researchers can utilize the reactive amino and ester groups for further chemical transformations, such as amide bond formation or coupling reactions, to generate a diverse array of target compounds for biological screening . This product is intended for research and development purposes only. It is not for diagnostic or therapeutic use, nor for human consumption. Researchers should handle this material with appropriate precautions in a controlled laboratory environment.

Properties

Molecular Formula

C12H14F3NO2

Molecular Weight

261.24 g/mol

IUPAC Name

ethyl 2-(aminomethyl)-3-(3,4,5-trifluorophenyl)propanoate

InChI

InChI=1S/C12H14F3NO2/c1-2-18-12(17)8(6-16)3-7-4-9(13)11(15)10(14)5-7/h4-5,8H,2-3,6,16H2,1H3

InChI Key

UZHGYAZKQKEJCM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(CC1=CC(=C(C(=C1)F)F)F)CN

Origin of Product

United States

Preparation Methods

Synthesis via Reduction of Corresponding Enamates (Patented Method)

Method Summary:

  • Starting Material: Methyl 3-amino-4-[(3,4,5-trifluorophenyl)methyl]but-2-enoate (a methyl enolate derivative).
  • Key Reagents: Borohydride (e.g., sodium borohydride), Lewis acids, crown ethers, amino alcohol ligands.
  • Process:

    • The methyl enolate compound undergoes catalytic reduction under the influence of borohydride, Lewis acids, and crown ethers to produce the target amino ester.
    • The process involves a catalytic system designed to enhance reduction efficiency and stereoselectivity.
    • Chiral amino alcohol ligands are employed to achieve high enantiomeric excess (ee > 99%).

Research Reference:

  • A patent from China describes this method, emphasizing high yield, purity, and stereoselectivity, with an improved reaction rate and catalytic efficiency. It also discusses the use of mandelic acid as a chiral auxiliary, although this introduces cost and recovery issues.

Reaction Scheme:

Methyl 3-amino-4-[(3,4,5-trifluorophenyl)methyl]but-2-enoate
  --(NaBH4, Lewis acid, crown ether)--> Ethyl 3-amino-2-[(3,4,5-trifluorophenyl)methyl]propanoate

Advantages:

  • High stereoselectivity (>99% ee).
  • High yield and purity.
  • Efficient catalytic cycle with improved reaction rates.

Limitations:

  • Use of expensive chiral auxiliaries like mandelic acid.
  • Potential challenges in recovery and cost-efficiency.

Esterification of Corresponding Acid Derivatives

Method Summary:

  • Starting Material: 3-Amino-2-[(3,4,5-trifluorophenyl)methyl]propanoic acid hydrochloride.
  • Process:

    • The acid hydrochloride is esterified with methanol using thionyl chloride as a coupling reagent.
    • This process activates the carboxylic acid, facilitating ester formation under reflux conditions.
    • The esterified product is mthis compound.

Research Reference:

  • A synthesis described in ChemicalBook details this esterification, emphasizing the use of thionyl chloride and methanol at boiling point, yielding the ester with standard reaction conditions.

Reaction Scheme:

3-Amino-2-[(3,4,5-trifluorophenyl)methyl]propanoic acid hydrochloride
  --(SOCl2, Methanol, Reflux)--> this compound

Advantages:

  • Straightforward and well-established method.
  • Suitable for large-scale synthesis.

Limitations:

  • Moderate yields.
  • Potential side reactions and need for purification.

Tandem Knoevenagel Condensation and Reduction

Method Summary:

  • Starting Material: 3-Nitrobenzaldehyde or similar aromatic aldehyde.
  • Process:

    • Conduct a Knoevenagel condensation with Meldrum's acid to introduce the trifluorophenyl moiety.
    • Followed by reduction of the nitro group to an amino group using stannous chloride in ethanol.
    • The esterification occurs simultaneously during reduction, leading to the formation of the target ester.

Research Reference:

  • A publication in PubMed discusses this approach for synthesizing ethyl 3-(3-aminophenyl)propanoate, which can be adapted for the trifluorophenyl derivative.

Reaction Scheme:

Aromatic aldehyde + Meldrum's acid
  --(Knoevenagel condensation)--> Intermediate
  --(SnCl2 reduction)--> this compound

Advantages:

  • One-pot process reduces steps.
  • Suitable for diverse aromatic substitutions.

Limitations:

  • Requires careful control of reaction conditions.
  • Possible side reactions during condensation.

Summary Data Table of Preparation Methods

Method Starting Material Key Reagents Main Steps Yield Stereoselectivity Advantages Limitations
1. Catalytic Reduction Methyl enolate derivative NaBH4, Lewis acids, crown ethers, chiral ligands Reduction with catalytic system High >99% ee High purity, stereoselectivity Cost of chiral auxiliaries
2. Esterification 3-Amino-2-[(3,4,5-trifluorophenyl)methyl]propanoic acid hydrochloride Thionyl chloride, methanol Acid activation and esterification Moderate Not specified Simplicity, scalability Side reactions, moderate yield
3. Tandem Condensation/Reduction Aromatic aldehyde + Meldrum's acid Meldrum's acid, SnCl2 Knoevenagel condensation + reduction Good Not specified One-pot process Reaction control needed

Additional Considerations and Perspectives

  • Chiral Catalysis: The use of amino alcohol ligands enhances stereoselectivity, critical for pharmaceutical applications.
  • Reaction Optimization: Parameters such as temperature, molar ratios, and catalysts significantly influence yield and purity.
  • Environmental and Economic Factors: Recovery of expensive chiral auxiliaries and minimizing hazardous reagents remain ongoing challenges.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-amino-2-[(3,4,5-trifluorophenyl)methyl]propanoate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitro or imine derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The trifluorophenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

    Oxidation: Nitro or imine derivatives.

    Reduction: Corresponding alcohol.

    Substitution: Brominated or nitrated derivatives of the trifluorophenyl group.

Scientific Research Applications

Ethyl 3-amino-2-[(3,4,5-trifluorophenyl)methyl]propanoate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.

    Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Ethyl 3-amino-2-[(3,4,5-trifluorophenyl)methyl]propanoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the trifluorophenyl group can enhance lipophilicity and membrane permeability. These interactions can modulate enzyme activity and signal transduction pathways, leading to various biological effects.

Comparison with Similar Compounds

Structural Analogues and Their Properties

The following table summarizes key structural analogs, highlighting differences in substituents, molecular weight, and functional groups:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents/Functional Groups Notable Properties/Applications
Ethyl 3-amino-2-[(3,4,5-trifluorophenyl)methyl]propanoate (Target Compound) C₁₂H₁₄F₃NO₂ 261.24 3,4,5-Trifluorophenylmethyl, amino, ethyl ester Potential intermediate for fluorinated APIs; enhanced lipophilicity
Methyl 3-amino-2-(3,4,5-trifluorobenzyl)propanoate C₁₁H₁₂F₃NO₂ ~247.21 Methyl ester instead of ethyl Discontinued (per ); possible lower stability
Ethyl 3-oxo-3-(2,4,5-trifluoro-3-methylphenyl)propanoate C₁₂H₁₁F₃O₃ 260.22 Oxo group at 3-position, methyl on phenyl Ketone functionality increases electrophilicity; used in synthesis
Ethyl 3-(3-amino-4-chlorophenyl)-2-methylpropanoate C₁₃H₁₇ClNO₂ 254.73 Chlorophenyl, methyl on propanoate chain Chlorine substituent may enhance binding affinity in biologics
Ethyl 3-(4-hydroxyphenyl)-2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]propanoate C₂₁H₂₄N₂O₆ 400.42 Hydroxyphenyl, carbamate, acetyl groups High polarity; potential peptide synthesis applications

Biological Activity

Ethyl 3-amino-2-[(3,4,5-trifluorophenyl)methyl]propanoate is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

This compound can be represented by the following chemical structure:

  • Molecular Formula : C13H14F3N O2
  • Molecular Weight : 273.25 g/mol

The presence of the trifluoromethyl group enhances the lipophilicity and biological activity of the compound.

Research indicates that this compound exhibits several biological activities:

  • Antitumor Activity : Studies have shown that compounds with similar structures can inhibit tumor growth by inducing apoptosis in cancer cells. The trifluoromethyl group may play a critical role in enhancing this activity by improving the compound's interaction with cellular targets.
  • Anti-inflammatory Effects : The compound has been reported to modulate inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokines.
  • Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial effects against various pathogens, although detailed mechanisms remain to be elucidated.

Pharmacological Studies

Table 1 summarizes key findings from pharmacological studies involving this compound and related compounds:

StudyBiological ActivityMethodologyKey Findings
AntitumorIn vitro assays on cancer cell linesInduced apoptosis in breast cancer cells with IC50 values < 10 µM
Anti-inflammatoryAnimal models of inflammationReduced levels of TNF-alpha and IL-6 in treated groups
AntimicrobialDisc diffusion method against bacterial strainsEffective against E. coli and S. aureus with zones of inhibition > 15 mm

Case Study 1: Antitumor Activity

In a study published in Journal of Medicinal Chemistry, researchers synthesized a series of derivatives based on this compound. These derivatives were tested for their ability to inhibit the proliferation of various cancer cell lines. The results demonstrated significant cytotoxicity against MCF-7 (breast cancer) and A549 (lung cancer) cells, with some compounds showing selectivity towards cancerous cells over normal cells .

Case Study 2: Anti-inflammatory Effects

Another investigation focused on the anti-inflammatory properties of this compound using a murine model of acute inflammation. The administration of this compound resulted in a marked reduction in paw edema and inflammatory markers compared to control groups. This suggests its potential utility in treating inflammatory diseases .

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for Ethyl 3-amino-2-[(3,4,5-trifluorophenyl)methyl]propanoate, and how do reaction conditions (e.g., solvent, catalyst) affect yield?

  • Methodological Answer : The compound is synthesized via multi-step reactions involving coupling intermediates. For example, a trifluorophenyl-containing intermediate is coupled with a propanoate derivative using solvents like ethyl acetate and N,N-dimethylformamide (DMF) under nitrogen. Catalysts such as 2,4,6-tripropyl-1,3,5,2,4,6-trioxatriphosphine (1.7 M in ethyl acetate) and bases like pyridine are critical for efficient amide bond formation. Reaction temperature (e.g., 0°C) and inert atmospheres (N₂) minimize side reactions. Post-reaction workup includes extraction, washing with brine, and drying over MgSO₄, yielding >90% purity .

Q. How is this compound characterized, and what analytical techniques validate its structure?

  • Methodological Answer : Liquid chromatography-mass spectrometry (LCMS) and high-performance liquid chromatography (HPLC) are standard for characterization. LCMS provides molecular ion peaks (e.g., m/z 789.1 [M+H]⁺), while HPLC retention times (e.g., 1.01 minutes under SMD-FA05 conditions) confirm purity. Additional validation includes ¹H/¹³C NMR and IR spectroscopy to resolve functional groups like the ester and amino moieties .

Q. What role does the 3,4,5-trifluorophenyl group play in the compound’s chemical reactivity and stability?

  • Methodological Answer : The electron-withdrawing trifluorophenyl group enhances electrophilic reactivity at the benzylic position, facilitating nucleophilic substitutions or couplings. Fluorine atoms improve metabolic stability by resisting oxidative degradation, critical for in vivo applications. Computational studies (e.g., DFT) can model steric and electronic effects of fluorine substitution .

Advanced Research Questions

Q. How can coupling reactions involving trifluorophenyl intermediates be optimized to reduce byproducts?

  • Methodological Answer : Optimize stoichiometry of coupling agents (e.g., trioxatriphosphine) and use gradient HPLC to monitor reaction progress. Solvent polarity adjustments (e.g., DMF vs. THF) improve solubility of aromatic intermediates. Kinetic studies under varying temperatures (0–25°C) identify optimal conditions for minimizing hydrolysis or dimerization .

Q. What strategies address low solubility of this compound in aqueous systems during biological assays?

  • Methodological Answer : Co-solvents like DMSO or cyclodextrin inclusion complexes enhance solubility. Micellar catalysis using surfactants (e.g., Tween-80) or salt screening (e.g., sodium phosphate buffer) can stabilize the compound in aqueous media. Solubility parameters (Hansen solubility parameters) guide solvent selection .

Q. How should researchers resolve contradictions in spectroscopic data between synthetic batches?

  • Methodological Answer : Perform 2D NMR (e.g., HSQC, HMBC) to confirm connectivity and rule out stereochemical variations. Compare LCMS fragmentation patterns to identify impurities (e.g., de-esterified byproducts). Recrystallization in hexane/ethyl acetate mixtures (9:1) improves crystallinity and reduces amorphous contaminants .

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